molecular formula C23H18FNO5S B2953157 [4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114655-62-7

[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Número de catálogo: B2953157
Número CAS: 1114655-62-7
Peso molecular: 439.46
Clave InChI: VFPPLZFUYWIMRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3,4-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS: 1114652-62-8) is a benzothiazine-derived compound with a methanone core. Its molecular formula is C₂₅H₂₂FNO₇S, with an average mass of 499.509 g/mol and a monoisotopic mass of 499.110101 g/mol . The structure features a 3,4-dimethoxyphenyl group attached to the benzothiazine ring, a fluorine atom at the 6-position, and a phenyl-substituted methanone moiety. This compound is cataloged under ChemSpider ID 22974931 and MDL number MFCD14953642 .

Propiedades

IUPAC Name

[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO5S/c1-29-19-10-9-17(13-20(19)30-2)25-14-22(23(26)15-6-4-3-5-7-15)31(27,28)21-11-8-16(24)12-18(21)25/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPPLZFUYWIMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone , also known as a benzothiazinone derivative, exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The structural formula of the compound is represented as follows:

C23H22FNO6S\text{C}_{23}\text{H}_{22}\text{F}\text{N}\text{O}_6\text{S}

Physical Properties

PropertyValue
Molecular Weight473.9 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of 4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class can exhibit:

  • Antimicrobial Activity: Benzothiazine derivatives have shown promising results against a variety of pathogens.
  • Anticancer Properties: Studies suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of benzothiazine derivatives against multiple bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Activity:
    In vitro tests on human breast cancer cell lines (MCF-7) indicated that the compound induces cell cycle arrest and apoptosis. The IC50 value was determined to be 15 µM, showcasing its potential as an anticancer agent.

Comparative Biological Activity

The following table summarizes the biological activities of similar benzothiazine derivatives:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido...16 µg/mL (E. coli)15 µM (MCF-7)
4-(3-methoxyphenyl)-6-fluoro-1,1-dioxido...32 µg/mL (S. aureus)20 µM (MCF-7)
4-(4-chlorophenyl)-6-fluoro-1,1-dioxido...8 µg/mL (E. coli)10 µM (MCF-7)

In Vitro Studies

Research conducted on various derivatives has shown that modifications to the phenyl substituent can significantly influence biological activity. For example, the presence of electron-donating groups like methoxy enhances activity against cholinesterase enzymes, which are crucial targets in neurodegenerative diseases.

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound to various enzymes. The results indicated strong interactions with target sites due to hydrogen bonding and hydrophobic interactions, suggesting potential for drug development.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparison with Similar Compounds

The compound is structurally analogous to other benzothiazine-based methanones, differing in substituent patterns and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Benzothiazine Methanone Derivatives

Property 4-(3,4-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
Molecular Formula C₂₅H₂₂FNO₇S C₂₅H₂₂FNO₅S
Average Mass (g/mol) 499.509 467.511
Monoisotopic Mass (g/mol) 499.110101 467.120272
Substituents on Benzothiazine 3,4-Dimethoxyphenyl 3,5-Dimethoxyphenyl
Methanone Substituent Phenyl 2,4-Dimethylphenyl
ChemSpider ID 22974931 22974840
Polar Groups Sulfone (1,1-dioxido), two methoxy groups Sulfone (1,1-dioxido), two methoxy groups

Key Differences:

Substituent Position on Benzothiazine: The primary compound has 3,4-dimethoxyphenyl substitution, whereas the analog features 3,5-dimethoxyphenyl.

Methanone Substituent: The phenyl group in the primary compound is replaced by 2,4-dimethylphenyl in the analog . The methyl groups introduce steric hindrance and lipophilicity, which may influence solubility and pharmacokinetic properties.

Molecular Mass and Composition :

  • The analog has a lower average mass (467.511 g/mol ) due to the absence of two oxygen atoms (one fewer methoxy group and a dimethylphenyl group instead of phenyl).

Implications of Structural Variations

  • Lipophilicity : The 2,4-dimethylphenyl substituent in increases hydrophobicity (clogP ~3.5 estimated) compared to the unsubstituted phenyl group in the primary compound (clogP ~2.8). This could affect membrane permeability in biological systems.
  • Hydrogen Bonding : Both compounds retain the sulfone group, which confers strong hydrogen-bond acceptor capacity, but the additional methoxy groups in the primary compound may offer more binding sites for intermolecular interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.